

Physical and chemical properties of Diisooctyl maleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisooctyl maleate*

Cat. No.: B074544

[Get Quote](#)

Diisooctyl Maleate: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **Diisooctyl maleate** (DIOM). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes fundamental chemical processes involving DIOM.

Chemical Identity and Nomenclature

Diisooctyl maleate is the diester of maleic acid and isoctyl alcohol. It is important to distinguish between different isomers, which may be referenced under different CAS numbers. The term "**Diisooctyl maleate**" most commonly refers to the branched-chain isomer, derived from isoctyl alcohol (typically 6-methylheptanol).

- Common Name: **Diisooctyl maleate** (DIOM)
- Systematic IUPAC Name: bis(6-methylheptyl) (2Z)-but-2-enedioate[1]
- CAS Number: 1330-76-3[1][2]
- Molecular Formula: C₂₀H₃₆O₄[1]

- Molecular Weight: 340.50 g/mol [\[1\]](#)

Another related compound is Dioctyl maleate (DOM), which can sometimes refer to the straight-chain isomer, di-n-octyl maleate (CAS Number: 2915-53-9). While both are used as plasticizers and comonomers, their physical properties can differ slightly due to the variation in the alkyl chain structure.[\[3\]](#) This guide will focus on **Diisooctyl maleate** (CAS 1330-76-3).

Physical Properties

The physical properties of **Diisooctyl maleate** are summarized in the table below. These properties are crucial for its handling, processing, and application in various industrial and research settings.

Property	Value	Units	Source(s)
Appearance	Clear, colorless to pale yellow liquid	-	[4]
Odor	Mild, ester-like	-	[4]
Boiling Point	409.8 ± 18.0	°C at 760 mmHg	[5]
Melting Point	91	°C	[5] [6] [7]
Density	0.9 ± 0.1	g/cm³	[5]
Flash Point	190.4 ± 19.6	°C	[5]
Refractive Index	1.458	-	[5]
Viscosity	approx. 17	cps at 25°C	[4]
Water Solubility	Insoluble	-	[6]
Solubility in Organic Solvents	Miscible with methanol, ethanol, acetone, diethyl ether, N,N-dimethylformamide and toluene	-	[8]

Chemical Properties and Reactivity

Diisooctyl maleate's chemical behavior is primarily dictated by its ester functional groups and the carbon-carbon double bond of the maleate moiety.

- **Ester Hydrolysis:** Like other esters, DIOM can be hydrolyzed under acidic or basic conditions to yield isooctyl alcohol and maleic acid.
- **Polymerization:** The double bond in the maleate backbone allows DIOM to act as a comonomer in polymerization reactions with other vinyl monomers such as vinyl acetate, vinyl chloride, and acrylates. This property is fundamental to its use as an internal plasticizer, where it is incorporated directly into the polymer chain, imparting flexibility.[9]
- **Addition Reactions:** The electron-deficient double bond can participate in various addition reactions. For instance, it can undergo sulfonation to produce dioctyl sodium sulfosuccinate, a widely used surfactant.
- **Isomerization:** Under the influence of heat or catalysts (acids or bases), **Diisooctyl maleate** can isomerize to its geometric isomer, Diisooctyl fumarate.[8]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of **Diisooctyl maleate**.

Determination of Boiling Point

The boiling point of a high-boiling liquid like **Diisooctyl maleate** can be determined using a simple distillation or a micro-boiling point method.[10][11][12]

Protocol: Simple Distillation

- **Apparatus Setup:** Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
- **Sample Preparation:** Place approximately 5-10 mL of **Diisooctyl maleate** and a few boiling chips into the distilling flask.[11]

- Heating: Gently heat the flask.
- Measurement: Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature on the thermometer as the liquid condenses. Record the atmospheric pressure.

Measurement of Density

The density of liquid **Diisooctyl maleate** can be determined using a pycnometer or by measuring the mass of a known volume.[\[13\]](#)[\[14\]](#)

Protocol: Using a Graduated Cylinder and Balance

- Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance.
- Volume Measurement: Add a known volume (e.g., 10 mL) of **Diisooctyl maleate** to the graduated cylinder. Read the volume from the bottom of the meniscus.
- Mass of Filled Cylinder: Reweigh the graduated cylinder containing the liquid.
- Calculation: Calculate the density using the formula: $\text{Density} = (\text{Mass of liquid}) / (\text{Volume of liquid})$.

Determination of Viscosity

The viscosity of **Diisooctyl maleate** can be measured using various types of viscometers, such as a falling sphere viscometer or a rotational viscometer.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol: Falling Sphere Viscometer

- Apparatus Setup: Fill a graduated cylinder with **Diisooctyl maleate**.
- Sphere Drop: Gently drop a small sphere of known density and radius into the liquid.
- Time Measurement: Measure the time it takes for the sphere to fall a known distance between two marked points once it has reached terminal velocity.

- Calculation: Use Stokes' law to calculate the viscosity, taking into account the densities of the sphere and the liquid, the radius of the sphere, and its terminal velocity.

Flash Point Determination

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, as specified by ASTM D93.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Protocol: ASTM D93 (Pensky-Martens Closed Cup)

- Sample Preparation: Place the specified volume of **Diisooctyl maleate** into the test cup of the Pensky-Martens apparatus.
- Heating: Heat the sample at a slow, constant rate while stirring.
- Ignition Source Application: Apply an ignition source at specified temperature intervals.
- Measurement: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

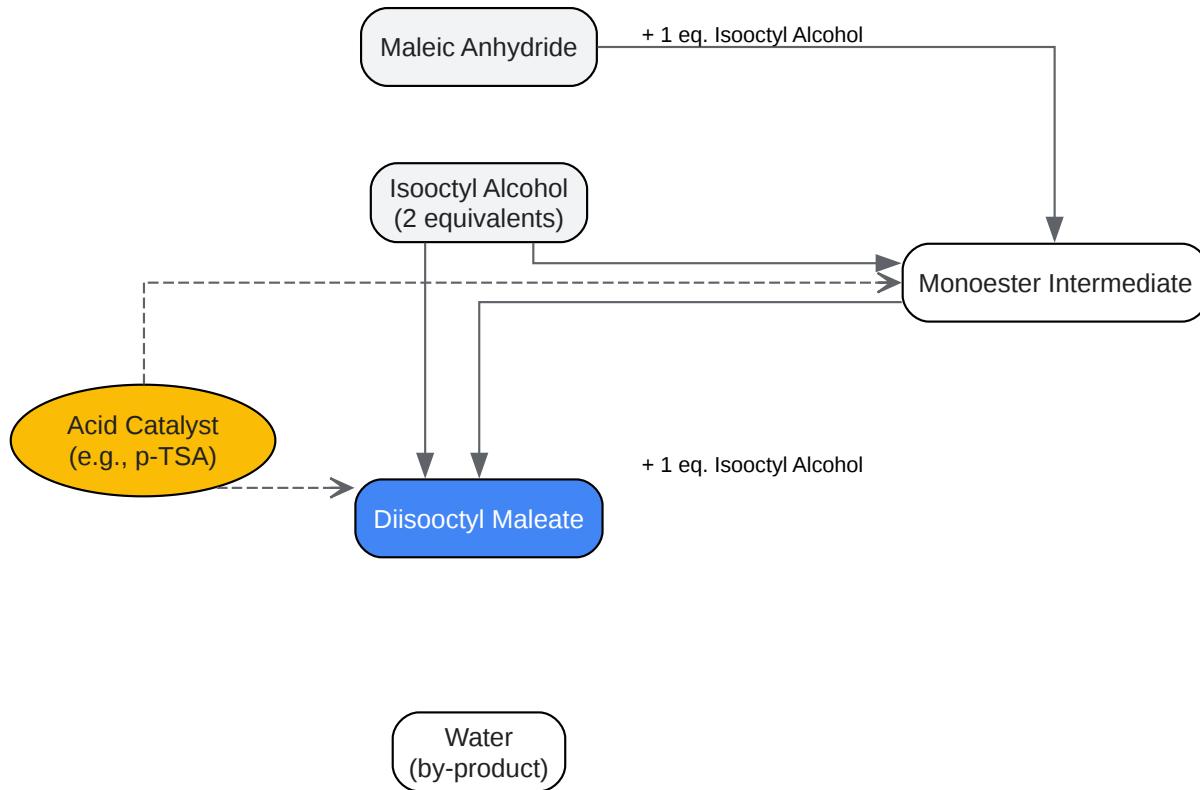
IR spectroscopy is used to identify the functional groups present in **Diisooctyl maleate**.

Protocol: Neat Liquid Sample[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Sample Preparation: Place a drop of **Diisooctyl maleate** between two salt (NaCl or KBr) plates to form a thin film.
- Spectrum Acquisition: Place the plates in the sample holder of an IR spectrometer and acquire the spectrum.
- Analysis: Identify characteristic absorption bands for C=O (ester), C-O (ester), and C=C (alkene) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

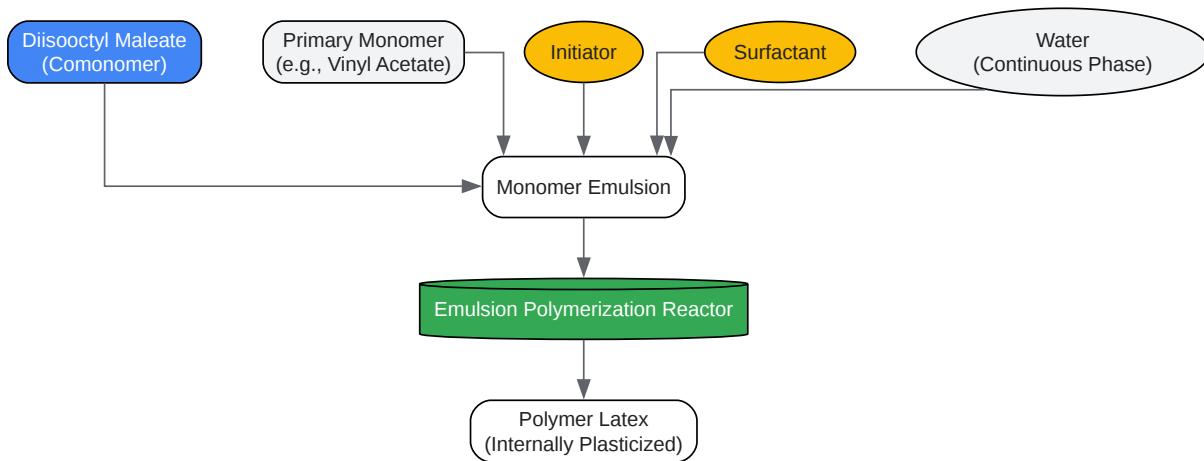
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of **Diisooctyl maleate**.


Protocol: Sample Preparation for NMR[28][29][30][31][32]

- Sample Dissolution: Dissolve 5-25 mg of **Diisooctyl maleate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[30]
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
- Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

Synthesis and Applications

Synthesis of Diisooctyl Maleate


Diisooctyl maleate is commercially produced by the Fischer esterification of maleic anhydride with isooctyl alcohol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid.[33][34] The reaction proceeds in two stages: first, the formation of a monoester, followed by the esterification of the second carboxylic acid group.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diisooctyl Maleate** via esterification.

Application in Polymer Modification

A primary application of **Diisooctyl maleate** is as a comonomer in emulsion polymerization to produce internally plasticized polymers. This process enhances the flexibility and durability of the resulting material, such as in latex paints and adhesives.^[9]

[Click to download full resolution via product page](#)

Caption: Workflow for polymer modification using DIOM.

Safety and Handling

Diisooctyl maleate is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild irritation to the skin and eyes.^[35] Good industrial hygiene practices should be followed, including the use of personal protective equipment such as gloves and safety glasses. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

Diisooctyl maleate is a versatile chemical with well-characterized physical and chemical properties that make it suitable for a range of industrial applications, most notably as a comonomer for internal plasticization of polymers. This guide provides a comprehensive summary of its key attributes and the experimental methodologies used to determine them, serving as a valuable resource for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisooctyl maleate | C₂₀H₃₆O₄ | CID 5370584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisooctyl maleate | 1330-76-3 [chemicalbook.com]
- 3. DI OCTYL MALEATE | Prakash Chemicals International [pciplindia.com]
- 4. Dioctyl Maleate [yeeyoung.co.kr]
- 5. echemi.com [echemi.com]
- 6. Diisooctyl maleate(1330-76-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. bocsci.com [bocsci.com]
- 8. celanese.com [celanese.com]
- 9. DIOCTYL MALEATE - Ataman Kimya [atamanchemicals.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. wjec.co.uk [wjec.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 16. byjus.com [byjus.com]
- 17. gazi.edu.tr [gazi.edu.tr]
- 18. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 19. delltech.com [delltech.com]
- 20. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 21. precisionlubrication.com [precisionlubrication.com]

- 22. store.astm.org [store.astm.org]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. ursinus.edu [ursinus.edu]
- 25. homework.study.com [homework.study.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. NMR Spectroscopy [www2.chemistry.msu.edu]
- 29. NMR Sample Preparation [nmr.chem.umn.edu]
- 30. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 31. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 32. books.rsc.org [books.rsc.org]
- 33. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 34. CN1045592C - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 35. dioctyl maleate, 2915-53-9 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Physical and chemical properties of Diisooctyl maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074544#physical-and-chemical-properties-of-diisooctyl-maleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com